Lattice Constant Matching with GaAs and ZnSe Substrates: BeTe vs. ZnTe
For heteroepitaxial device fabrication, lattice mismatch between the active layer and substrate is a critical performance parameter, as mismatch induces threading dislocations that degrade carrier mobility and device lifetime. BeTe exhibits a lattice constant of 5.626 Å, which is nearly identical to that of GaAs (5.653 Å), yielding a very small lattice mismatch of only ~0.54% [1]. In contrast, the alternative p-type material ZnTe has a lattice constant of 6.103 Å, resulting in a significantly larger mismatch of ~7.4% with GaAs [1]. This quantifiable difference makes BeTe the preferred material for pseudomorphic growth on GaAs and ZnSe substrates, directly enabling higher-quality, lower-defect-density heterostructures compared to ZnTe-based alternatives.
| Evidence Dimension | Lattice Constant |
|---|---|
| Target Compound Data | 5.626 Å |
| Comparator Or Baseline | ZnTe: 6.103 Å; GaAs substrate: 5.653 Å |
| Quantified Difference | BeTe mismatch with GaAs: ~0.54%; ZnTe mismatch with GaAs: ~7.4% |
| Conditions | Room temperature; zinc blende crystal structure |
Why This Matters
This matters for scientific selection because lower lattice mismatch translates directly to higher crystalline quality in epitaxial layers, which is essential for achieving the theoretical performance limits of optoelectronic and high-speed electronic devices.
- [1] Zakharov, N. D. et al. Applied Physics Letters. 2000, 76(11), 1439-1441. DOI: 10.1063/1.126058 View Source
